Ac-DL-Bip-DL-Leu-DL-Asp-DL-xiIle-DL-xiIle-DL-Trp-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound Ac-DL-Bip-DL-Leu-DL-Asp-DL-xiIle-DL-xiIle-DL-Trp-OH is a synthetic peptide composed of a sequence of amino acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ac-DL-Bip-DL-Leu-DL-Asp-DL-xiIle-DL-xiIle-DL-Trp-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Resin Loading: The first amino acid, protected by a temporary protecting group, is attached to the resin.
Deprotection: The protecting group is removed to expose the amino group.
Coupling: The next amino acid, also protected, is activated and coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, allowing for the efficient and reproducible synthesis of large quantities of peptides.
Chemical Reactions Analysis
Types of Reactions
Ac-DL-Bip-DL-Leu-DL-Asp-DL-xiIle-DL-xiIle-DL-Trp-OH can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the tryptophan residue, leading to the formation of oxidized products.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Various reagents depending on the desired modification, such as acylating agents for acylation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can lead to the formation of kynurenine or other oxidized derivatives.
Scientific Research Applications
Ac-DL-Bip-DL-Leu-DL-Asp-DL-xiIle-DL-xiIle-DL-Trp-OH has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its potential role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications, such as in the development of peptide-based drugs.
Industry: Utilized in the production of peptide-based materials and as a component in various biochemical assays.
Mechanism of Action
The mechanism of action of Ac-DL-Bip-DL-Leu-DL-Asp-DL-xiIle-DL-xiIle-DL-Trp-OH depends on its specific sequence and structure. The peptide can interact with molecular targets such as enzymes, receptors, or other proteins, influencing various biological pathways. The exact molecular targets and pathways involved can vary based on the context of its application.
Comparison with Similar Compounds
Similar Compounds
Ac-DL-Bip-DL-Leu-DL-Asp-DL-xiIle-DL-xiIle-DL-Trp-NH2: A similar peptide with an amide group at the C-terminus.
Ac-DL-Bip-DL-Leu-DL-Asp-DL-xiIle-DL-xiIle-DL-Trp-OMe: A methyl ester derivative of the peptide.
Ac-DL-Bip-DL-Leu-DL-Asp-DL-xiIle-DL-xiIle-DL-Trp-OBzl: A benzyl ester derivative of the peptide.
Uniqueness
Ac-DL-Bip-DL-Leu-DL-Asp-DL-xiIle-DL-xiIle-DL-Trp-OH is unique due to its specific sequence and the presence of multiple isoleucine residues, which can influence its structural and functional properties. The combination of these residues can result in distinct biological activities and interactions compared to other similar peptides.
Properties
Molecular Formula |
C50H65N7O10 |
---|---|
Molecular Weight |
924.1 g/mol |
IUPAC Name |
3-[[2-[[2-acetamido-3-(4-phenylphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-[[1-[[1-[[1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C50H65N7O10/c1-8-29(5)43(48(64)55-41(50(66)67)25-35-27-51-37-18-14-13-17-36(35)37)57-49(65)44(30(6)9-2)56-47(63)40(26-42(59)60)54-45(61)38(23-28(3)4)53-46(62)39(52-31(7)58)24-32-19-21-34(22-20-32)33-15-11-10-12-16-33/h10-22,27-30,38-41,43-44,51H,8-9,23-26H2,1-7H3,(H,52,58)(H,53,62)(H,54,61)(H,55,64)(H,56,63)(H,57,65)(H,59,60)(H,66,67) |
InChI Key |
IFDNLSRYZKUGIR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC3=CC=C(C=C3)C4=CC=CC=C4)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.